6-(furan-2-yl)-9H-purin-2-amine

Adenosine A2A receptor Radioligand binding Receptor subtype selectivity

6-(Furan-2-yl)-9H-purin-2-amine (CAS 442682-77-1, CHEMBL404447, molecular formula C₉H₇N₅O, MW 201.18), also designated 2-amino-6-(2-furanyl)purine, is a purine derivative bearing a furan-2-yl substituent at the 6-position. This compound functions as a competitive antagonist of the human adenosine A₂A receptor (A₂AAR) with a radioligand displacement binding affinity (Kᵢ) of 261 nM, while exhibiting approximately 19-fold selectivity over the adenosine A₁ receptor (Kᵢ = 4,950 nM) as determined in cell-based microplate scintillation counting assays.

Molecular Formula C9H7N5O
Molecular Weight 201.18 g/mol
Cat. No. B8465956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)-9H-purin-2-amine
Molecular FormulaC9H7N5O
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C3C(=NC(=N2)N)N=CN3
InChIInChI=1S/C9H7N5O/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)
InChIKeyJZSMPSCWNAYWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)-9H-purin-2-amine: Validated Purine Scaffold with Defined A2A Adenosine Receptor Antagonist Activity for Targeted Research Procurement


6-(Furan-2-yl)-9H-purin-2-amine (CAS 442682-77-1, CHEMBL404447, molecular formula C₉H₇N₅O, MW 201.18), also designated 2-amino-6-(2-furanyl)purine, is a purine derivative bearing a furan-2-yl substituent at the 6-position [1]. This compound functions as a competitive antagonist of the human adenosine A₂A receptor (A₂AAR) with a radioligand displacement binding affinity (Kᵢ) of 261 nM, while exhibiting approximately 19-fold selectivity over the adenosine A₁ receptor (Kᵢ = 4,950 nM) as determined in cell-based microplate scintillation counting assays [1]. It serves as the validated parent scaffold (designated compound 5) for a series of potent and selective A₂A antagonists developed through systematic substitution at the 9-position of the purine core [2].

Why Generic Purine Analogs Cannot Substitute for 6-(Furan-2-yl)-9H-purin-2-amine in A₂A-Targeted Discovery Programs


The furan-2-yl moiety at the 6-position of the purine core confers a specific heteroaromatic electronic profile—including distinct hydrogen-bond acceptor capacity and π-electron distribution—that cannot be replicated by phenyl, thien-2-yl, or other aryl/heteroaryl substituents [1]. In the landmark SAR study by Kiselgof et al., replacement of the furan-2-yl group with alternative substituents fundamentally altered A₂A binding affinity and receptor subtype selectivity, demonstrating that the furan ring is not an interchangeable bioisostere [2]. Critically, the unsubstituted 9-position of this scaffold represents the essential synthetic handle for potency optimization: 9-substitution yields derivatives with up to ~58-fold improvement in A₂A affinity (from Kᵢ 261 nM to 4.5 nM) and markedly enhanced A₁/A₂A selectivity, making the parent compound an indispensable reference control and synthetic intermediate that cannot be omitted from rigorous SAR campaigns [3].

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-9H-purin-2-amine: Comparator-Based Procurement Data


A₂A Receptor Binding Affinity and Subtype Selectivity Compared to the Non-Selective Antagonist Caffeine

6-(Furan-2-yl)-9H-purin-2-amine demonstrates a Kᵢ of 261 nM at the human A₂A receptor and 4,950 nM at the A₁ receptor, yielding an A₁/A₂A selectivity ratio of approximately 19-fold [1]. In contrast, caffeine—the most widely used adenosine receptor antagonist—exhibits Kᵢ values of approximately 20,000–40,000 nM (20–40 µM) at both A₁ and A₂A receptors with negligible subtype selectivity [2]. The target compound is therefore approximately 77- to 153-fold more potent at the A₂A receptor than caffeine and provides measurable A₂A-over-A₁ selectivity absent in caffeine.

Adenosine A2A receptor Radioligand binding Receptor subtype selectivity Caffeine comparator

Scaffold Optimization Potential: Affinity Enhancement Achieved Through 9-Position Substitution

The parent compound 6-(furan-2-yl)-9H-purin-2-amine (compound 5 in the Kiselgof et al. SAR study) exhibits an A₂A Kᵢ of 261 nM [1]. Introduction of a 9-(2,6-difluorobenzyl) substituent yields the derivative CHEMBL371615, which demonstrates an A₂A Kᵢ of 4.5 nM—representing an approximately 58-fold improvement in binding affinity [2]. Concurrently, A₁ selectivity improves from ~19-fold (parent: Kᵢ A₁ = 4,950 nM) to ~136-fold (derivative: Kᵢ A₁ = 612 nM). The Kiselgof study further identified compounds 20, 25, and 26 with sub-nanomolar to low single-digit nanomolar A₂A affinity and excellent selectivity, confirming the scaffold's optimization capacity [3].

Structure-activity relationship 9-position substitution Purine scaffold optimization A2A antagonist lead

Furan-2-yl Versus Thien-2-yl Substituent: Differential Impact on Unnatural Base Pair Performance in Genetic Code Expansion

Both 2-amino-6-(2-furanyl)purine and 2-amino-6-(2-thienyl)purine were concurrently designed by Fujiwara et al. to replace the previously developed unnatural base 2-amino-6-(N,N-dimethylamino)purine for specific pairing with pyridin-2-one [1]. While the thienyl analog was quantitatively shown to reduce interference in stacking interactions with neighboring bases in a DNA duplex and improve the enzymatic incorporation efficiency of pyridin-2-one nucleoside triphosphate opposite the unnatural base compared to the N,N-dimethylamino predecessor [1], the furanyl analog was specifically designed and synthesized in the same study as the oxygen-containing heteroaryl counterpart, providing an alternative electronic profile with distinct hydrogen-bonding properties [2]. The furan oxygen atom introduces a hydrogen-bond acceptor that is absent in thiophene, offering differential molecular recognition capacity relevant to both base-pairing specificity and A₂A receptor pharmacophore interactions [2].

Unnatural base pair Genetic code expansion DNA duplex stability Stacking interactions Furan-thiophene comparison

Dual-Use Capability: A₂A Antagonist Pharmacophore and Unnatural Base Pair Component within a Single Chemical Entity

6-(Furan-2-yl)-9H-purin-2-amine occupies a unique position at the intersection of two distinct research domains. In adenosine receptor pharmacology, it is documented as an A₂A antagonist with Kᵢ 261 nM and ~19-fold A₁ selectivity [1], serving as the lead scaffold for potent antagonist development [2]. Simultaneously, in synthetic biology, it was designed as an unnatural nucleobase for specific pairing with pyridin-2-one to expand the genetic code [3]. This dual functional annotation is not shared by clinically advanced A₂A antagonists such as istradefylline (KW-6002, Kᵢ A₂A = 9.12 nM) or SCH 58261, which are exclusively optimized for receptor pharmacology and lack validated unnatural base-pairing activity [4]. The furan-2-yl substituent is the structural feature that enables both activities: it contributes to A₂A receptor pharmacophore recognition while simultaneously providing the heteroaromatic surface required for specific inter-base hydrogen bonding and stacking.

Dual-application scaffold A2A adenosine receptor Unnatural base Expanded genetic alphabet Multifunctional purine

Synthetic Tractability and Modular Derivatization: 6-Position Furan-2-yl Introduction via Palladium-Catalyzed Cross-Coupling

The furan-2-yl substituent at the 6-position of 6-(furan-2-yl)-9H-purin-2-amine is installed via palladium-catalyzed Stille cross-coupling between a 6-iodopurine precursor and tributylstannylfuran, as demonstrated by Fujiwara et al. [1]. This synthetic methodology is directly parallel to the route used for the 2-thienyl analog (using tributylstannylthiophene), confirming that a common 6-iodopurine intermediate can be divergently elaborated to generate both furanyl and thienyl analog libraries [1]. In contrast, 6-phenyl-substituted purine analogs require distinct coupling conditions (Suzuki-Miyaura coupling with phenylboronic acids) that may differ in yield, catalyst loading, and functional group tolerance [2]. The availability of a convergent, modular synthetic route using a shared late-stage intermediate represents a practical procurement and synthetic planning advantage for laboratories generating focused purine analog libraries.

Stille coupling Purine C6 functionalization Modular synthesis Analog library generation Synthetic accessibility

Procurement-Driven Application Scenarios for 6-(Furan-2-yl)-9H-purin-2-amine in Research and Industrial Settings


Lead Scaffold for Structure-Activity Relationship (SAR) Campaigns Targeting A₂A Adenosine Receptor Antagonists

Medicinal chemistry teams initiating A₂A antagonist discovery programs should procure this compound as the validated parent scaffold (compound 5). The Kiselgof et al. study demonstrates that 9-position substitution on this core yields derivatives with up to 58-fold improved A₂A affinity (from Kᵢ 261 nM to 4.5 nM) and substantially enhanced subtype selectivity [1]. The unsubstituted parent serves as an essential negative control for benchmarking the potency gains achieved by each 9-position modification, and its well-characterized binding profile (A₂A Kᵢ = 261 nM, A₁ Kᵢ = 4,950 nM) provides a defined baseline for SAR triage [2].

Pharmacological Tool Compound for Differentiating A₂A-Mediated from A₁-Mediated Adenosine Signaling

Researchers studying adenosine receptor signaling pathways can employ 6-(furan-2-yl)-9H-purin-2-amine as a defined A₂A-preferring antagonist tool with ~19-fold selectivity over A₁ receptors (Kᵢ A₂A = 261 nM vs. Kᵢ A₁ = 4,950 nM) [1]. This selectivity profile is superior to the non-selective blockade provided by caffeine (Kᵢ ~20–40 µM at both subtypes, selectivity ratio ≈ 1) [2], enabling more precise dissection of A₂A-specific contributions in cell-based assays without confounding A₁ receptor engagement at comparable concentrations.

Unnatural Nucleobase Component for Expanded Genetic Alphabet Research

Synthetic biology laboratories developing expanded genetic code systems should procure this compound for incorporation into unnatural base pair studies. Designed by Fujiwara et al. alongside its thienyl analog to specifically pair with pyridin-2-one, the furan-2-yl substituted purine offers an oxygen-containing heteroaryl recognition surface for base-pairing studies [1]. Its availability enables direct comparative analysis of furan (O-containing) versus thiophene (S-containing) heteroaryl effects on DNA polymerase recognition fidelity, duplex thermal stability, and transcription efficiency—experiments that require both analogs to be tested in parallel [2].

Reference Standard for Quality Control in Purine Analog Library Synthesis

For CROs and internal medicinal chemistry groups generating purine analog libraries via C6 cross-coupling chemistry, this compound serves as a characterized reference standard for analytical method development and batch-to-batch quality control. Its synthesis via Stille coupling of 6-iodopurine with tributylstannylfuran is well-documented [1], providing a benchmark reaction for monitoring coupling efficiency. The compound's defined chromatographic and spectroscopic properties support its use as a system suitability standard in HPLC-MS and NMR-based purity assessment workflows.

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